molecular formula C20H14O4 B8671991 NSC 21344 CAS No. 5436-05-5

NSC 21344

Cat. No.: B8671991
CAS No.: 5436-05-5
M. Wt: 318.3 g/mol
InChI Key: HVYBCWHAJRYTCH-UHFFFAOYSA-N
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Description

NSC 21344 is an organic compound with the molecular formula C20H14O4 and a molecular weight of 318.32 g/mol . This compound is characterized by its two hydroxyphenyl groups attached to a benzene ring through methanone linkages. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 21344 typically involves the reaction of 1,3-dibromobenzene with 4-hydroxybenzophenone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

NSC 21344 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Nitro, sulfo, and halogenated derivatives of the original compound.

Scientific Research Applications

NSC 21344 has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of NSC 21344 involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s hydroxyphenyl groups are crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: 4,4’-(propane-2,2-diyl)diphenol

    Bisphenol S: 4,4’-sulfonyldiphenol

    Bisphenol F: 4,4’-(methylenedi-4,1-phenylene)diphenol

Uniqueness

NSC 21344 is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

5436-05-5

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

[3-(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C20H14O4/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12,21-22H

InChI Key

HVYBCWHAJRYTCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well-stirred solution of 1,3-bis-(4-methoxybenzoyl)benzene 14 (1.80 g, 5.2 mmol) in dichloromethane (85 mL) was added boron trifluoride dimethyl sulfide complex (BF3.SMe2, 15 mL). The mixture was stirred for 27 h. After the reaction was quenched by water, the mixture was extracted with ethyl acetate (3×80 mL). The combined organic layer was washed with brine, dried over Na2SO4, and concentrated under vacuum. The resulting solid was further purified using flash chromatography (silica gel, hexanes:ethyl acetate, 50:50) to afford the pure 1,3-bis-(4-hydroxybenzoyl)benzene 20 (0.62 g, 1.95 mmol) as a white solid in a 38% yield; 1H NMR (500 MHz, Acetone-d6): δ 9.28 (s, OH), 8.04 (td, J=1.7 Hz, 1.3 Hz, 1H, ArH), 7.98 (dd, J=7.7 Hz, 1.75 Hz, 2H, ArH), 7.80 (ddd, J=9.5 Hz, 4.8 Hz, 2.75 Hz, 4H, ArH), 7.73 (td, J=7.9 Hz, 0.45 Hz, 1H, ArH), 7.00 (ddd, J=9.5 Hz, 4.8 Hz, 2.75 Hz, 4H, ArH).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

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